molecular formula C₁₈H₂₂O₄ B1146436 Enterodiol CAS No. 77756-22-0

Enterodiol

Cat. No.: B1146436
CAS No.: 77756-22-0
M. Wt: 302.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enterodiol (C₁₈H₂₂O₄) is a mammalian lignan and phytoestrogen derived from the microbial metabolism of plant lignans, primarily secoisolariciresinol diglucoside (SDG) found in flaxseed, sesame, and whole grains . Structurally, it is a diphenolic compound with two hydroxyl groups on its aromatic rings, contributing to its antioxidant and estrogenic activities . This compound is an intermediate metabolite in the gut microbiota-mediated conversion of SDG to enterolactone, its oxidized counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enterodiol can be synthesized through the biotransformation of lignan precursors such as secoisolariciresinol, which is found in flaxseeds and other lignan-rich foods. The process involves the action of human intestinal bacteria, which convert these precursors into this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on the biotransformation method. This involves culturing human intestinal bacteria in media containing defatted flaxseeds. The bacteria metabolize the lignan precursors in the flaxseeds to produce this compound. This method is considered eco-friendly and cost-effective compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Enterodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its oxidation to form enterolactone, another mammalian lignan with similar biological activities .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products:

    Oxidation: Enterolactone

    Reduction: Various reduced derivatives of this compound

    Substitution: Halogenated or alkylated derivatives of this compound

Scientific Research Applications

Anticancer Properties

Enterodiol has been studied extensively for its anticancer effects, particularly in hormone-dependent cancers such as breast and ovarian cancer.

In Vitro and In Vivo Studies

  • Ovarian Cancer : Research indicates that this compound exhibits significant inhibitory effects on ovarian cancer cell proliferation, invasion, and migration. In vitro assays using the ES-2 cell line demonstrated that high doses of this compound effectively reduced malignant properties. In vivo xenograft experiments on nude mice further validated these findings, showing a marked suppression of tumor growth at doses of 1 mg/kg .
  • Breast Cancer : Similar studies have shown that this compound can inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) by down-regulating genes associated with metastasis . The use of this compound in combination with other phytoestrogens has been suggested to enhance its anticancer efficacy.

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeStudy TypeDose AdministeredMain Findings
Ovarian CancerIn VitroHigh dosesInhibited cell proliferation and invasion
Ovarian CancerIn Vivo1 mg/kgSignificant tumor suppression
Breast CancerIn VitroHigh dosesReduced metastasis-related gene expression

Cardiovascular Health

This compound has been linked to beneficial effects on cardiovascular health. Research indicates that it may help improve lipid profiles and reduce cholesterol levels.

Case Studies

  • A study involving postmenopausal female rats showed that supplementation with flaxseed (rich in lignans including this compound) resulted in significant reductions in total cholesterol and LDL cholesterol while increasing HDL cholesterol levels. This suggests a favorable impact on cardiovascular health .

Table 2: Effects of this compound on Lipid Profiles

ParameterControl GroupFlaxseed Group (10g/kg)
Total CholesterolElevatedDecreased
LDL CholesterolElevatedDecreased
HDL CholesterolLowIncreased

Bone Health

This compound may also play a role in improving bone mineral density and overall skeletal health.

Research Findings

  • Studies have indicated that dietary intake of lignans can positively affect bone turnover markers, suggesting potential benefits for postmenopausal women at risk for osteoporosis . The administration of flaxseed led to improvements in bone density parameters.

Table 3: Impact of this compound on Bone Density

ParameterControl GroupFlaxseed Group (10g/kg)
Bone Mineral Density (BMD)BaselineImproved
Bone Turnover MarkersElevatedDecreased

Mechanism of Action

Enterodiol exerts its effects through several mechanisms. It can mimic the action of estrogens by binding to estrogen receptors, thereby modulating gene expression and influencing various physiological processes. Additionally, this compound has antioxidant properties, which help in reducing oxidative stress and inflammation. It also interacts with gut microbiota, influencing their composition and activity .

Comparison with Similar Compounds

Structural and Metabolic Differences

Enterodiol vs. Enterolactone

Property This compound Enterolactone
Chemical Structure Dihydroxy form (C₁₈H₂₂O₄) Cyclic lactone (C₁₈H₁₈O₄)
Biosynthesis Intermediate metabolite from SDG Oxidized product of this compound
Urinary Excretion Peaks at ~48 hours post-SDG intake Slower excretion (>5 days)
Bioavailability Lower due to rapid conversion Higher; predominant circulating form
Gut Microbiota Role Produced by 35.7% of human subjects Universally produced by microbiota
Antioxidant Capacity Moderate (linked to FRAP assay) Higher (linked to ABTS assay)
  • Key Metabolic Pathway: SDG → Secoisolariciresinol → this compound → Enterolactone . This compound is rapidly dehydrogenated to enterolactone, explaining its lower detection in biofluids compared to enterolactone .
  • Species-Specific Metabolism : In cows, this compound is undetectable in milk due to ruminal dehydrogenation, whereas in sheep, both this compound and enterolactone are present .

This compound vs. Other Lignans

Compound Source Key Features
Matairesinol Flaxseed, berries Directly converted to enterolactone; no this compound intermediate
Pinoresinol Olive oil, sesame Metabolized to this compound and enterolactone via lariciresinol
Sesamin Sesame seeds Converted to enterolactone but not this compound; distinct anti-inflammatory effects

Functional and Health Impact Comparisons

Estrogenic Activity

  • This compound : Weak estrogen receptor (ER) agonist; competitively binds ERα with lower affinity than enterolactone . Biphasic effects on osteoblasts: enhances activity at 0.01 mg/mL but inhibits at higher doses .
  • Enterolactone: Stronger ERα agonist; mimics estrogen in upregulating estrogen-responsive genes (e.g., GREB1, TFF1) in breast cancer cells . Associated with reduced breast cancer risk in postmenopausal women but may promote ER+ tumor growth at high concentrations .

Cardiometabolic Effects

  • This compound :
    • Inversely associated with fasting glucose in males (p=0.03) and HbA1c (p=0.007) .
    • Sex-specific associations with blood pressure: significant in males (systolic BP, p=0.04) and females (diastolic BP, p=0.03) .
  • Enterolactone: Stronger inverse association with type 2 diabetes (OR=0.62 for highest vs. lowest quartile) than this compound (OR=0.67) . Reduces LDL cholesterol and improves vascular function in postmenopausal women .

Anticancer and Osteogenic Effects

  • This compound : Exhibits anti-proliferative effects in colon cancer cell lines via apoptosis induction .
  • Enterolactone: Higher anticarcinogenic potency in breast and prostate cancers due to enhanced antioxidant capacity .
  • Both Compounds : Biphasic modulation of osteoblast activity, promoting bone formation at low doses (0.01 mg/mL) .

Pharmacological and Clinical Relevance

  • Protein Binding: this compound shows strong binding affinity (-10.53 kcal/mol) to 3-deoxy-D-manno-octulosonic acid transferase, a bacterial enzyme, suggesting antimicrobial applications .
  • Biomarker Potential: this compound is a sensitive marker of microbiota disruption, as its urinary levels drop 10-fold after piperacillin-tazobactam treatment .

Biological Activity

Enterodiol, a mammalian lignan derived from dietary sources such as flaxseed and whole grains, has garnered attention for its potential biological activities, particularly in cancer prevention and antioxidant properties. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various health conditions, and relevant research findings.

Overview of this compound

This compound is formed in the human gut from the metabolism of plant lignans, primarily secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed. It is structurally similar to enterolactone, another significant mammalian lignan. Both compounds are known for their estrogenic activities and potential health benefits.

1. Anticancer Properties

This compound exhibits notable anticancer activities, particularly against hormone-related cancers such as breast and ovarian cancer. Research indicates that this compound can inhibit tumor growth and metastasis through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound significantly reduces the proliferation of cancer cells. For instance, a study on ovarian cancer cells demonstrated that this compound effectively inhibited cell migration and invasion .
  • Comparison with Enterolactone : While both this compound and enterolactone show anticancer effects, enterolactone has been reported to be more potent than this compound in inhibiting ovarian cancer cell proliferation . This suggests that while this compound is beneficial, further research may focus on optimizing its use alongside other compounds.

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Although it exhibits some antioxidant activity, studies indicate that its efficacy is weaker compared to other phyto-lignans and standard antioxidants like Trolox and α-tocopherol . The following table summarizes the antioxidant activity of this compound compared to other compounds:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
BHA8.88616.552
Trolox6.47814.264
This compound770.16413.878
Enterolactone0.0400.060

The high IC50 value for this compound indicates that it requires a higher concentration to achieve similar antioxidant effects as stronger antioxidants .

3. Estrogenic Activity

As a phytoestrogen, this compound can mimic estrogen in the body, which may contribute to its protective effects against hormone-dependent cancers. Its estrogenic activity can modulate various cellular processes related to cell growth and differentiation .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • A study published in Cancer Research highlighted that this compound's anticancer effects were significant in reducing tumor weight in animal models when administered at specific doses . This study emphasizes the potential for clinical applications in cancer therapy.
  • Another investigation into the metabolic effects of lignans found that this compound influences alkaline phosphatase (ALP) activity, suggesting a role in bone health and metabolism .

Q & A

Basic Research Questions

Q. How is Enterodiol quantified in biological samples, and what methodological considerations are critical for accuracy?

this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) following enzymatic hydrolysis and solvent extraction. Key considerations include:

  • Sample preparation : Serum and urine must be centrifuged and stored at −20°C to prevent degradation .
  • Calibration curves : Use deuterated internal standards to account for matrix effects.
  • Pharmacokinetic modeling : Non-compartmental analysis is applied to serum concentration-time profiles to estimate parameters like Cmax and elimination half-life .

Q. What factors influence the pharmacokinetic variability of this compound in human studies?

Variability arises from:

  • Delayed absorption : this compound peaks in serum at 19.2 ± 2.5 hours post-SDG ingestion due to bacterial conversion in the distal intestine .
  • Inter-individual differences : Gut microbiota composition affects conversion rates of precursors (e.g., SECO) to this compound .
  • Dose proportionality : Cmax/D (dose-adjusted peak concentration) averages 0.4 ng/mL/mg SDG , but urinary recovery ranges widely (60–80%) .

Q. How do this compound and Enterolactone differ in elimination kinetics?

this compound has a shorter elimination half-life (9.0 h) compared to Enterolactone (11.6 h). Urinary excretion peaks at 2 days for this compound vs. 5 days for Enterolactone, reflecting differences in hepatic conjugation and renal clearance .

Advanced Research Questions

Q. Why do epidemiological studies show inconsistent associations between this compound and cardiometabolic risk factors?

Contradictions stem from:

  • Co-metabolite confounding : Enterolactone, but not this compound, inversely correlates with obesity and CRP in multivariate models .
  • Study design : Cross-sectional analyses (e.g., NHANES) lack temporal resolution, while prospective cohorts (e.g., Nurses’ Health Study) show marginal T2D risk reduction with this compound .
  • Population heterogeneity : Interactions with dietary fiber intake and gender modulate effects, e.g., this compound’s association with CRP varies by fiber consumption .

Q. How does this compound interact with human serum albumin (HSA), and what are the implications for pharmacokinetics?

this compound binds to HSA site II , a hydrophobic pocket, increasing the reactivity of the Cys34 thiol group. This binding:

  • Reduces free this compound availability , prolonging its systemic circulation .
  • Competes with fatty acids : Stearic acid lowers this compound’s binding affinity, potentially altering tissue distribution and antioxidant effects .

Q. What experimental designs address the delayed serum appearance of this compound post-SDG administration?

Recommendations include:

  • Extended sampling : Collect blood for ≥48 hours to capture late-phase pharmacokinetics, as peak concentrations occur >19 hours .
  • Stable isotope tracers : Use deuterated SDG to track this compound formation kinetics in real time .
  • Gut microbiota profiling : Correlate bacterial taxa (e.g., Bacteroides) with this compound production rates .

Q. How do this compound and Enterolactone differ in anticancer mechanisms?

  • This compound : Inhibits VEGF secretion in breast cancer xenografts but shows weaker antitumor effects and higher toxicity (e.g., 1 mg/kg in mice causes side effects) .
  • Enterolactone : More potent in suppressing ovarian cancer proliferation (IC50 < this compound) and synergizes with chemotherapy via NF-κB inhibition .

Q. What methodological limitations affect urinary this compound as a lignan intake biomarker?

Challenges include:

  • Incomplete conversion : Only ~60–80% of ingested SDG is recovered as urinary lignans, with inter-individual variability in this compound:Enterolactone ratios .
  • Temporal variability : Spot urine samples poorly reflect long-term intake; 24-hour collections improve accuracy .

Q. Methodological Guidance

Q. How to optimize dose-response studies for this compound in clinical trials?

  • Use purified SDG : Avoid flaxseed matrix effects, which complicate dose standardization .
  • Control microbiota : Administer prebiotics/probiotics to stabilize bacterial lignan metabolism .
  • Power calculations : Account for high inter-individual variability (e.g., n ≥ 12/group for 80% power) .

Q. What statistical approaches resolve contradictions in this compound’s metabolic effects?

  • Stratified analysis : Adjust for gender, smoking, and fiber intake, which modify associations with outcomes like CRP .
  • Mendelian randomization : Use genetic variants linked to lignan metabolism to infer causal relationships .

Properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80226-00-2
Record name Enterodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80226-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enterodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Enterodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enterodiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTERODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.